molecular formula C21H24N2O6S2 B2789010 2,7-bis(morpholinosulfonyl)-9H-fluorene CAS No. 253309-11-4

2,7-bis(morpholinosulfonyl)-9H-fluorene

Cat. No. B2789010
CAS RN: 253309-11-4
M. Wt: 464.55
InChI Key: BYESMUKHYYEIHZ-UHFFFAOYSA-N
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Description

2,7-bis(morpholinosulfonyl)-9H-fluorene, also known as BMSF, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications.

Mechanism of Action

Target of Action

The primary target of 2,7-bis(morpholinosulfonyl)-9H-fluorene is the lysosome , a membrane-bound subcellular organelle . Lysosomes maintain cellular homeostasis by generating a highly acidic environment and are responsible for breaking down carbohydrates, nucleic acids, lipids, and proteins .

Mode of Action

2,7-bis(morpholinosulfonyl)-9H-fluorene acts as a small-molecule lysosomal pH modulator . It facilitates the transmembrane transport of chloride anions as mobile carriers across vesicular and cellular phospholipid membranes . This compound is capable of specifically alkalizing liposomes, disrupting the homeostasis of lysosomal pH, and inactivating the lysosomal Cathepsin B enzyme . Anion transport is considered as the probable mechanism of action for the high efficiency of these compounds to modulate lysosomal pH .

Biochemical Pathways

The compound affects the lysosomal pH regulation pathway . By facilitating the transmembrane transport of chloride anions, it disrupts the homeostasis of lysosomal pH . This disruption leads to the inactivation of the lysosomal Cathepsin B enzyme, which usually exerts maximal activity in an acidic environment .

Result of Action

The result of the action of 2,7-bis(morpholinosulfonyl)-9H-fluorene is the alkalization of lysosomes . This leads to a disruption in the homeostasis of lysosomal pH and the inactivation of the lysosomal Cathepsin B enzyme . This modulation of lysosomal pH could have potential applications in the field of biomedicine .

Action Environment

The action of 2,7-bis(morpholinosulfonyl)-9H-fluorene is influenced by the environment within the lysosome . The highly acidic environment of the lysosome is crucial for the compound’s ability to modulate pH . .

Advantages and Limitations for Lab Experiments

One advantage of using 2,7-bis(morpholinosulfonyl)-9H-fluorene in lab experiments is its high purity and stability, which allows for reproducible results. However, the compound is relatively expensive and difficult to synthesize, which may limit its use in some research settings.

Future Directions

There are several potential future directions for research on 2,7-bis(morpholinosulfonyl)-9H-fluorene. One area of interest is the development of more efficient and cost-effective synthesis methods. Additionally, further investigation into the compound's potential applications in organic electronics, such as in flexible displays and sensors, is warranted. Finally, studies on the biochemical and physiological effects of 2,7-bis(morpholinosulfonyl)-9H-fluorene could provide valuable insights into its safety and potential use in biomedical applications.
In conclusion, 2,7-bis(morpholinosulfonyl)-9H-fluorene is a unique and promising compound with potential applications in organic electronics. Its synthesis method, mechanism of action, and future directions for research have been discussed in this paper. While there is still much to learn about this compound, its properties and potential applications make it an exciting area of research for the scientific community.

Synthesis Methods

The synthesis of 2,7-bis(morpholinosulfonyl)-9H-fluorene involves the reaction of 9H-fluorene with morpholine and sulfonyl chloride. The resulting compound is purified through recrystallization and characterized through various spectroscopic techniques such as NMR and mass spectrometry.

Scientific Research Applications

2,7-bis(morpholinosulfonyl)-9H-fluorene has been extensively studied for its potential applications in organic electronics, specifically as a hole transport material in organic light-emitting diodes (OLEDs). It has also been investigated for its use in photovoltaic devices due to its high electron mobility and stability.

properties

IUPAC Name

4-[(7-morpholin-4-ylsulfonyl-9H-fluoren-2-yl)sulfonyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O6S2/c24-30(25,22-5-9-28-10-6-22)18-1-3-20-16(14-18)13-17-15-19(2-4-21(17)20)31(26,27)23-7-11-29-12-8-23/h1-4,14-15H,5-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYESMUKHYYEIHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)S(=O)(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-bis(morpholinosulfonyl)-9H-fluorene

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